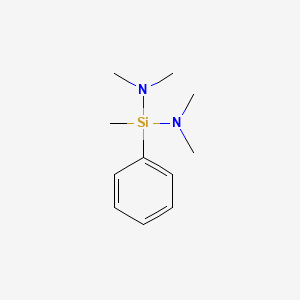
Bis(dimethylamino)methylphenylsilane
Übersicht
Beschreibung
“Bis(dimethylamino)methylphenylsilane” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a new diamine, bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, was synthesized by reacting with bis(4-carboxyphenyl)R1R2 silane derivatives . The reaction to obtain the diamine started from the respective diphenol and was developed in two steps .Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
The compound has been used in the synthesis of new poly(amide)s (PAs). These polymers contain two diphenylsilane (Ph–Si–Ph) and oxyether moieties in their repetitive unit .Physical And Chemical Properties Analysis
The molecular formula of the compound is C11H20N2Si and it has a molecular weight of 208.38 . Other physical and chemical properties like boiling point, density, refractive index, and flash point are also available .Wissenschaftliche Forschungsanwendungen
Oxysilane Polymers
A study by Pittman, Patterson, & Mcmanus (1976) focused on the synthesis and properties of oxysilane polymers. They explored the solution polycondensation of bis(dimethylaminosilanes) with 1,4-bis(hydroxydimethylsilyl)benzene, where bis(dimethylamino)methylphenylsilane was one of the bis(dimethylaminosilanes) used. This study provided a detailed and systematic description of this polycondensation, exploring its potential as an alternative to disilanol or disilanol-dichlorosilane condensation routes.
Silicon Carbonitride Films
Blaszczyk-Lezak et al. (2007) utilized bis(dimethylamino)methylsilane in the synthesis of silicon carbonitride (Si:C:N) films via remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) (Blaszczyk-Lezak et al., 2007). The study examined the effect of thermal activation on the RP-CVD process and the resulting film growth rate and yield at different substrate temperatures.
Plasma Polymerization
The plasma polymerization of bis(dimethylamino)methylsilane was investigated by Inagaki & Oh-Ishi (1985). They analyzed the polymer deposition rate, chemical composition, and transformations of methylamino groups in the resulting polymers. Their findings suggested that vinyl and methyl substituents contribute to polymer formation, whereas hydrogen substituents disturb it.
Optoelectronic Devices
Wu, Lin, & Liou (2019) explored the use of bis(dimethylamino)methylphenylsilane in the development of triarylamine derivatives for application in optoelectronic devices (Wu et al., 2019). They synthesized triphenylamine-based derivatives with dimethylamino substituents and examined their optical and electrochromic behaviors, demonstrating their potential in electrochromic and electrofluorochromic devices.
Lewis Acid Catalysts
Mehendale et al. (2006) studied bis((dimethylamino)methyl)phenyl (NCN-pincer) palladium(II) and platinum(II) complexes as Lewis acid catalysts (Mehendale et al., 2006). They grafted these complexes onto silica and tested their activity in the aldol reaction, demonstrating their potential as catalysts.
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSUYTOTVCEJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)methylphenylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



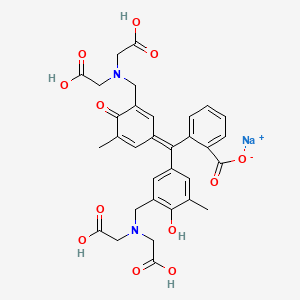

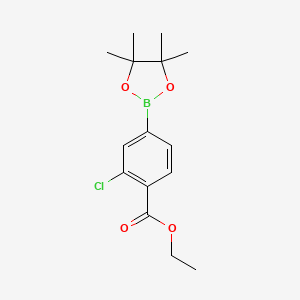
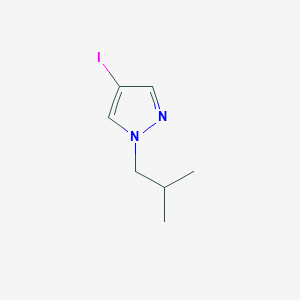
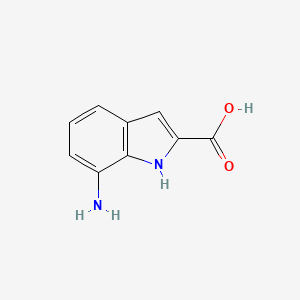
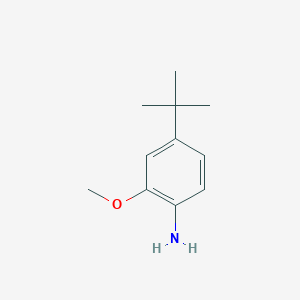

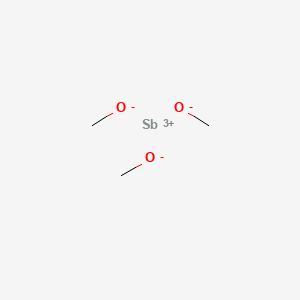

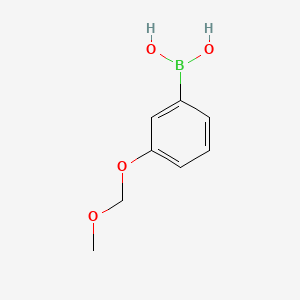
![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)
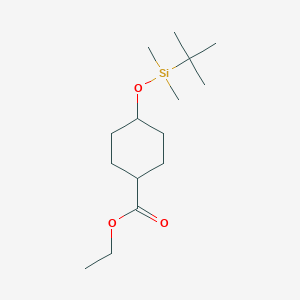
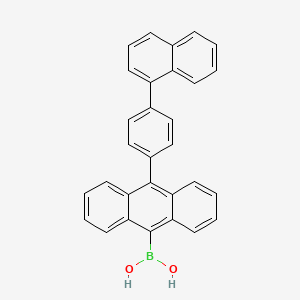
![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)